5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one
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Overview
Description
5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one is a complex organic compound that features a unique structure combining benzodioxole and indolizinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one typically involves multiple steps, starting with the preparation of the benzodioxole and indolizinone precursors. A common synthetic route includes:
Formation of Benzodioxole Precursor: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of Indolizinone Precursor: This involves the cyclization of appropriate starting materials under basic conditions to form the indolizinone core.
Coupling Reaction: The final step involves coupling the benzodioxole and indolizinone precursors using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole and indolizinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as tubulin and microtubules.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and angiogenesis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine: Another compound with the benzodioxole moiety, used in various chemical and biological studies.
Uniqueness
5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one is unique due to its specific combination of benzodioxole and indolizinone structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H13NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxole-5-carbonyl)indeno[2,1-b]indolizin-11-one |
InChI |
InChI=1S/C23H13NO4/c25-22(13-8-9-17-18(11-13)28-12-27-17)19-16-7-3-4-10-24(16)21-14-5-1-2-6-15(14)23(26)20(19)21/h1-11H,12H2 |
InChI Key |
JNBLZPJUJKIARD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C4C=CC=CN4C5=C3C(=O)C6=CC=CC=C65 |
Origin of Product |
United States |
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